3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

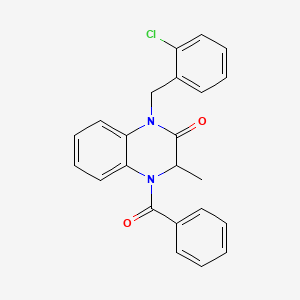

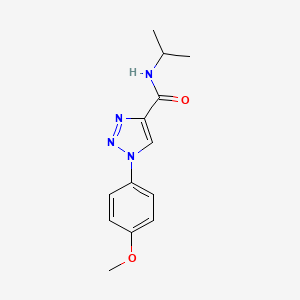

“3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 230.14 .Chemical Reactions Analysis

This compound can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have been shown to have a peculiar nature .Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 230.14 . The InChI code of this compound is 1S/C7H15N3O.2ClH/c1-10(2)7(6(8)11)3-4-9-5-7;;/h9H,3-5H2,1-2H3,(H2,8,11);2*1H .Wissenschaftliche Forschungsanwendungen

Synthetic Routes to Heterocyclic Compounds

Research has explored the use of enaminonitriles, which are structurally related to 3-(Dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride, in the synthesis of a variety of heterocyclic compounds. These compounds include pyrazole, pyridine, and pyrimidine derivatives, which are synthesized through reactions with various reagents. This demonstrates the compound's utility in generating a diverse range of heterocyclic structures that are foundational in pharmaceutical development and other chemical applications Fadda, A., Etman, H., El-Seidy, M. Y., & Elattar, K. (2012).

Antioxidant Activity of Novel Compounds

Another study focused on synthesizing novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives by reacting this compound with various reagents. These compounds were evaluated for their antioxidant activity, indicating the potential of the base compound in contributing to the development of new antioxidant agents. This research underlines the significance of this compound in generating compounds with possible therapeutic benefits Mohamed, K., & El-Sayed, E. H. (2019).

Antimicrobial Properties of Derivatives

The synthesis and antimicrobial evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which can be derived from processes involving this compound, were also explored. This research provides insights into the compound's application in creating antimicrobial agents, highlighting its importance in developing new treatments for infections Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010).

Polymer Synthesis and Characterization

Additionally, this compound has utility in the synthesis of new polyamides. These polyamides, derived through reactions with aromatic diamines, exhibit interesting thermal properties and solubility in polar solvents, suggesting potential applications in materials science for the development of new polymeric materials Faghihi, K., & Mozaffari, Z. (2008).

Facilitating Carboxamide Synthesis

In synthetic chemistry, this compound plays a role in facilitating the synthesis of carboxamides through dehydration condensation between free carboxylic acids and amines. This process highlights its significance in streamlining the production of carboxamides, which are essential in various chemical and pharmaceutical applications Shiina, I., Saitoh, K., Nakano, M., Suenaga, Y., & Mukaiyama, T. (2000).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the versatility of the pyrrolidine ring . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could play a significant role in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

3-(dimethylamino)pyrrolidine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-10(2)7(6(8)11)3-4-9-5-7;;/h9H,3-5H2,1-2H3,(H2,8,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUJKTWRHWOAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCNC1)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2697950.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2697958.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2697960.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)

![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one](/img/structure/B2697970.png)

![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)